molecular formula C10H7NNaO2 B15198536 2-Quinolinecarboxylic acid; sodium

2-Quinolinecarboxylic acid; sodium

Cat. No.: B15198536
M. Wt: 196.16 g/mol
InChI Key: RNUUPIHGELIDIL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Framework in Chemical Sciences

The quinoline framework, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. wisdomlib.orgnumberanalytics.com Its structural versatility and reactivity make it a valuable building block for a wide array of complex molecules. numberanalytics.com Quinoline and its derivatives are recognized for their extensive range of pharmacological properties, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral activities. nih.govnih.gov

The significance of the quinoline moiety extends to its presence in numerous natural products and commercially successful pharmaceuticals. researchgate.net Well-known drugs such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) all feature the quinoline core, highlighting its importance in drug design and development. nih.govresearchgate.net Beyond medicine, quinoline-based compounds are also utilized in materials science for the development of conjugated polymers and metal-organic frameworks, and as ligands in catalysis. numberanalytics.comresearchgate.net The continuous exploration of quinoline functionalization aims to expand its chemical space for discovering new therapeutic agents and materials. researchgate.net

Overview of 2-Quinolinecarboxylic Acid Derivatives in Academic Inquiry

Within the broad class of quinoline compounds, 2-quinolinecarboxylic acid, also known as quinaldic acid, and its derivatives are a subject of focused academic inquiry. ajchem-a.com The presence of a carboxylic acid group at the 2-position of the quinoline ring enhances the molecule's reactivity and potential for forming various derivatives, including the sodium salt, 2-quinolinecarboxylic acid sodium.

Researchers have synthesized and evaluated a diverse range of 2-quinolinecarboxylic acid derivatives for various potential applications. Studies have explored their use as antimicrobial agents, with newly synthesized compounds showing significant inhibitory activity against various bacterial and fungal strains. ajchem-a.com Other research has focused on the synthesis of novel bisquinolinecarboxylic acids and their potential applications in coordination and supramolecular chemistry. researchgate.net Furthermore, derivatives of 2-quinolinecarboxylic acid have been investigated for their potential as selective enzyme inhibitors, such as in the case of SIRT3 inhibitors for cancer therapy. frontiersin.org The antiproliferative and anti-inflammatory properties of these derivatives are also areas of active investigation, with some compounds showing notable activity against certain cancer cell lines. nih.gov The synthesis of these derivatives often involves multi-step reactions starting from 2-quinolinecarboxylic acid or its precursors. ajchem-a.comresearchgate.net

Physicochemical Properties of 2-Quinolinecarboxylic Acid and its Sodium Salt

Property2-Quinolinecarboxylic Acid2-Quinolinecarboxylic acid, sodium salt
Synonyms Quinaldic acid, Quinaldinic acidSodium Quinaldinate, Sodium 2-Quinolinecarboxylate
Molecular Formula C₁₀H₇NO₂ nist.govC₁₀H₆NNaO₂ tcichemicals.com
Molecular Weight 173.17 g/mol nih.gov195.15 g/mol tcichemicals.com
Physical State Off-white or yellow powder nih.govWhite to Off-White Solid chemicalbook.com
Melting Point 156-158 °C >300 °C chemicalbook.com
Solubility Moderately soluble in water Soluble in DMSO (Slightly), Methanol (Slightly) chemicalbook.com
CAS Number 93-10-7 nist.gov16907-79-2 chemicalbook.com

Examples of 2-Quinolinecarboxylic Acid Derivatives in Research

Derivative ClassResearch FocusKey FindingsReference
Mannich and Schiff BasesAntimicrobial ActivitySome synthesized compounds exhibited strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species. ajchem-a.com
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidsSIRT3 InhibitorsA lead compound (P6) was identified with potent and selective inhibitory activity against SIRT3, showing potential for leukemia differentiation therapy. frontiersin.org
Hydroxyquinoline-4-carboxylic acidsAntioxidant ActivityCertain synthesized derivatives displayed good antioxidant activity in the ABTS assay. researchgate.net
Various quinoline carboxylic acidsAntiproliferative and Anti-inflammatory2-Quinolinecarboxylic acid showed significant growth inhibition against mammary (MCF7) and cervical (HeLa) cancer cell lines. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NNaO2

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);

InChI Key

RNUUPIHGELIDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Strategies for Sodium Quinoline 2 Carboxylate and Its Derivatives

Direct Synthesis of 2-Quinolinecarboxylic acid; sodium

The most straightforward method for preparing sodium 2-quinolinecarboxylate is through a direct acid-base reaction.

This method involves the neutralization of 2-quinolinecarboxylic acid with a suitable sodium-containing base. The reaction is a simple and efficient proton transfer, typically carried out in a suitable solvent. Common bases for this transformation include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). The choice of base and solvent can be optimized to facilitate the isolation of the final salt, which is often achieved by precipitation and filtration or by evaporation of the solvent. For instance, the reaction of 2-quinolinecarboxylic acid with one equivalent of lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture has been used to generate the corresponding lithium salt, a process directly analogous to the formation of the sodium salt. google.com

Table 1: Base-Mediated Synthesis of Sodium 2-Quinolinecarboxylate

Reactant A Reactant B Solvent Product
2-Quinolinecarboxylic acid Sodium Hydroxide Water / Ethanol Sodium 2-quinolinecarboxylate + H₂O

Precursor-Based Synthesis of the 2-Quinolinecarboxylic Acid Moiety

More complex strategies involve the initial synthesis of the 2-quinolinecarboxylic acid molecule from various acyclic or heterocyclic precursors. Once the acid is formed, it can be readily converted to its sodium salt as described above.

The carboxylic acid functional group can be introduced onto the quinoline (B57606) ring via the hydrolysis of precursor functional groups such as esters or nitriles (cyano groups). nih.gov For example, ethyl quinoline-2-carboxylate can be hydrolyzed under acidic or basic conditions to yield 2-quinolinecarboxylic acid. This approach is common when the quinoline ring is constructed with an ester group already in place.

While decarboxylation is a known reaction for some quinoline poly-carboxylic acids, it is often an undesired side reaction during the hydrolysis of certain precursors, particularly in the synthesis of related quinoline-4-carboxylic acids. nih.govresearchgate.net For the synthesis of 2-quinolinecarboxylic acid, the primary pathway is typically the hydrolysis of a suitable precursor like an ester or nitrile. nih.gov

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. While specific examples using bio-based feedstocks for 2-quinolinecarboxylic acid are not prevalent, the principles of green chemistry are actively applied to the synthesis of isomeric structures like quinoline-4-carboxylic acid. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.gov

Key green strategies developed for quinoline carboxylic acids include one-pot multicomponent reactions, the use of non-toxic and recyclable catalysts, and employing environmentally friendly solvents like water or ethylene (B1197577) glycol. tandfonline.comresearchgate.net For example, a modified Doebner reaction for quinoline-4-carboxylic acid has been developed using p-toluenesulfonic acid as a catalyst in a water and ethylene glycol solvent system, offering high conversion rates and shorter reaction times. tandfonline.comresearchgate.net Another approach utilizes silica (B1680970) sulfuric acid as an efficient and reusable heterogeneous catalyst. researchgate.net These eco-efficient principles represent a strategic direction for the future synthesis of all quinoline derivatives, including the 2-carboxylic acid variant.

Table 2: Examples of Green Chemistry Approaches in Quinoline Carboxylic Acid Synthesis

Reaction Type Catalyst Solvent System Key Advantages Isomer Synthesized
Modified Doebner Reaction p-Toluenesulfonic acid (p-TSA) Water / Ethylene Glycol Mild conditions, high conversion, shorter reaction times. tandfonline.comresearchgate.net Quinoline-4-carboxylic acid
Doebner Reaction Silica Sulfuric Acid (SSA) Not specified Reusable catalyst, easy work-up. researchgate.net Quinoline-4-carboxylic acid

Cyclocondensation reactions are powerful methods for constructing the quinoline ring system from simpler, acyclic precursors. Several classic and modern variations exist.

Doebner-von Miller Reaction : This is a well-known acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com While the classic Doebner variation using pyruvic acid typically yields quinoline-4-carboxylic acids, the broader Doebner-von Miller reaction is a cornerstone of quinoline synthesis. mdpi.compharmaguideline.com An improved Doebner-Miller reaction has been used to synthesize 2-methyl-8-quinoline carboxylic acid, showcasing its utility in creating substituted quinoline carboxylic acids. tandfonline.comresearchgate.net

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To produce a 2-quinolinecarboxylic acid derivative, a 2-aminobenzaldehyde (B1207257) can be reacted with an α-keto ester, such as ethyl pyruvate, followed by hydrolysis of the resulting ester. pharmaguideline.comrsc.org

Modern One-Pot Protocols : Recent advancements have led to new one-pot syntheses of quinoline-2-carboxylates. One such method involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes. nih.gov This process proceeds through an initial aza-Michael addition followed by an intramolecular Henry reaction (nitro-aldol condensation) and subsequent elimination to form the quinoline ring structure directly. nih.govresearchgate.net

An alternative to building the quinoline ring from scratch is to start with a pre-formed quinoline derivative and introduce the carboxylic acid group at the 2-position.

One of the most common methods in this category is the oxidation of 2-methylquinoline (B7769805) (also known as quinaldine). nih.gov The methyl group at the 2-position is susceptible to oxidation by various reagents, such as selenium dioxide or potassium permanganate, to yield the corresponding carboxylic acid. This method is effective because the quinoline ring itself is relatively resistant to oxidation. pharmaguideline.com

Another, less common, strategy is the carboxylation of 2-chloroquinoline (B121035) derivatives, which can be achieved through metal-catalyzed processes. nih.gov Furthermore, derivatization can begin from quinoline-2-carboxylic acid itself, which can be converted to its acid chloride using thionyl chloride. This activated intermediate can then be reacted with various nucleophiles to create a wide array of derivatives, such as esters and amides. ajchem-a.comresearchgate.net

Synthesis of Functionalized 2-Quinolinecarboxylic Acid Derivatives

The functionalization of the 2-quinolinecarboxylic acid framework allows for the creation of a diverse array of molecules with tailored properties. Key strategies include the formation of Mannich and Schiff bases, the synthesis of novel heterocyclic systems, and the preparation of various metal complexes.

Formation of Mannich Bases and Schiff Bases

The synthesis of novel Mannich and Schiff bases derived from 2-quinolinecarboxylic acid is a prominent area of investigation. ajchem-a.comajchem-a.com These reactions typically involve the condensation of a derivative of 2-quinolinecarboxylic acid with various amines and aldehydes.

One approach begins with the conversion of 2-quinolinecarboxylic acid to quinoline-2-carbonyl chloride, which then reacts with hydrazine (B178648) to form a key intermediate. ajchem-a.com This intermediate serves as a starting point for the synthesis of a variety of Mannich and Schiff bases. ajchem-a.comajchem-a.com For instance, Mannich bases are synthesized through the reaction of a cinchophen (B1669042) amide with formaldehyde (B43269) and a secondary amine. hakon-art.comtsijournals.com The resulting compounds are often characterized by techniques such as FT-IR and 1H-NMR spectroscopy. ajchem-a.com

Schiff bases are commonly prepared through the condensation reaction of an aromatic aldehyde or ketone with a primary amine, resulting in an azomethine moiety. nih.gov For example, quinolinyl Schiff base derivatives can be obtained by condensing 2-quinolinecarboxaldehyde (B31650) with various aniline (B41778) derivatives. nih.gov These Schiff bases can then be used as ligands in the formation of metal complexes. nih.gov

A study detailed the synthesis of a series of new quinoline Schiff bases and quinolinyloxadiazole hybrid molecules. rsc.org The synthesized compounds were characterized using FT-IR, 1H NMR, 13C NMR, and mass spectrometry. rsc.org

Reactants for Schiff Base Synthesis Resulting Moiety Reference
2-quinolinecarboxaldehyde, various aniline derivativesQuinolinyl Schiff base nih.gov
2-chloro quinoline-3-carbaldehyde, 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazideSchiff bases with two heterocyclic rings researchgate.net
2-oxo-quinoline-3-carbaldehyde, various amines2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives nih.gov
Quinoline-3-carbohydrazide, 2-nitrobenzaldehyde/2-chlorobenzaldehyde/2,4-dihydroxybenzaldehydeSchiff base ligands (NQ, CQ, HQ) mdpi.com
7-chloro-2-hydroxyquinoline-3-carbaldehyde, 2,2′-thiodianilineImine quinoline ligand nih.gov

Synthesis of Heterocyclic Compounds Incorporating the Scaffold

The 2-quinolinecarboxylic acid scaffold is a valuable building block for the synthesis of more complex heterocyclic compounds. ajchem-a.comajchem-a.com One synthetic route starts with the reaction of 2-quinolinyl chloride with hydrazine, followed by reaction with carbon disulfide in an alkaline medium. ajchem-a.com The resulting intermediate can then be reacted with different amines to produce a variety of heterocyclic derivatives. ajchem-a.comajchem-a.com Further reactions, such as with ethyl-2-chloroacetate and subsequent treatment with hydrazine, lead to the formation of other heterocyclic systems. ajchem-a.com Condensation reactions with aromatic aldehydes and subsequent reactions with reagents like thioglycolic acid can yield further diverse heterocyclic structures. ajchem-a.comcivilica.com

A notable example is the synthesis of thiazolidinone, an important heterocyclic compound with four isomers. ajchem-a.com These compounds can be prepared from quinoline-2-carboxylic acid derivatives. ajchem-a.com

Starting Material Reagents Resulting Heterocyclic Compound Reference
Quinoline-2-carboxylic acid derivativeHydrazine, Carbon disulfide, various aminesVarious heterocyclic compounds ajchem-a.comajchem-a.com
Intermediate from above reactionEthyl-2-chloroacetate, HydrazineFurther heterocyclic systems ajchem-a.com
Intermediate from above reactionAromatic aldehydes, Thioglycolic acidThiazolidinone and other heterocycles ajchem-a.comcivilica.com

Preparation of Metal Complexes Utilizing the 2-Quinolinecarboxylate Ligand

The carboxylate group and the nitrogen atom of the quinoline ring in 2-quinolinecarboxylate make it an excellent bidentate ligand for coordinating with a variety of metal ions. This has led to the synthesis and characterization of numerous transition metal complexes.

The reaction of iron(II) salts with sodium quinaldate (B1226512) (the sodium salt of 2-quinolinecarboxylic acid) yields various iron(II) quinaldate complexes. acs.orgnih.govnih.gov For example, treating iron(II) chloride or iron(II) bromide with two equivalents of sodium quinaldate produces coordinatively unsaturated mononuclear iron(II) quinaldate complexes with the general formula Na[FeII(qn)2X]·DMF (where X is Cl or Br, qn is quinaldate, and DMF is N,N-dimethylformamide). acs.orgnih.govacs.org When iron(II) triflate is used, a linear triiron(II) complex, [FeII3(qn)6(DMF)2], is formed. acs.orgnih.govacs.org

These complexes have been characterized using single-crystal X-ray diffraction, which has revealed both five-coordinate and six-coordinate iron(II) centers. acs.orgnih.govnih.gov Spectroscopic studies, including IR and 1H NMR, have also been conducted. acs.orgnih.govnih.gov The electronic spectra of these complexes show an iron(II)-to-quinaldate charge-transfer band between 520 and 550 nm. acs.orgnih.govacs.orgresearchgate.net

Iron(II) Salt Stoichiometry (Sodium Quinaldate) Resulting Complex Reference
Iron(II) chloride2 equivalentsNa[FeII(qn)2Cl]·DMF acs.orgnih.govacs.org
Iron(II) bromide2 equivalentsNa[FeII(qn)2Br]·DMF acs.orgnih.govacs.org
Iron(II) triflateNot specified[FeII3(qn)6(DMF)2] acs.orgnih.govacs.org

Ruthenium(II) complexes incorporating quinoline carboxylate ligands have been synthesized and characterized. researchgate.netacs.orgnih.gov For instance, a series of ruthenium(II) carbonyl complexes with substituted quinazoline (B50416) derivatives have been prepared. researchgate.net The synthesis of ruthenium(II) p-cymene (B1678584) complexes with bidentate N,O-donor ligands derived from Schiff bases has also been reported. acs.org These complexes are typically synthesized by reacting the appropriate ligand with a ruthenium precursor, such as [Ru2(p-cym)2Cl4], in the presence of a base. acs.org

Another study describes the synthesis of ruthenium complexes with pyridazine-3-carboxylic acid, where the ligand binds to the metal ion in a bidentate fashion through a nitrogen donor and a carboxylate oxygen. nih.gov

The 2-quinolinecarboxylate ligand, also known as quinaldate, forms complexes with a variety of other transition metals. researchgate.netacs.org Complexes of Zn2+, Ni2+, Mn2+, and Co2+ with the general formula 2-QA2M·1.5 H2O have been synthesized and characterized. acs.org Additionally, complexes with Al3+, Fe3+, and Ga3+ have been reported with the structural formula 2-QA4M2(μ-OH)2·S, where S is water or pyridine (B92270). acs.org

Schiff bases derived from quinoline derivatives are also used to form complexes with metals like Cu(II) and Ni(II). researchgate.netnih.gov For example, copper(II) complexes of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde have been synthesized. researchgate.net In some cases, these complexes exhibit interesting geometries, such as square planar for copper(II) and octahedral for nickel(II). nih.gov

Chemical Derivatization and Scaffold Applications in Research

Structural Modifications and Reactivity of 2-Quinolinecarboxylic Acid Derivatives

The utility of 2-Quinolinecarboxylic acid in research is greatly enhanced by the ability to modify its structure, leading to derivatives with tailored properties.

The 2-Quinolinecarboxylic acid molecule is a substrate for a variety of chemical transformations that introduce structural diversity. A common initial step involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, by treating it with an agent like thionyl chloride. ajchem-a.com This activated intermediate can then undergo further reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) produces a hydrazide, which is a key precursor for synthesizing other heterocyclic systems. ajchem-a.com

This diversification is exemplified by multi-step syntheses that yield a range of compounds. Starting from 2-Quinolinecarboxylic acid, researchers have successfully synthesized novel Mannich bases, Schiff bases, and other heterocyclic compounds like 1,3,4-oxadiazoles and thiazolidinones. ajchem-a.com This approach, which facilitates significant modifications at a late stage of the synthesis, is a powerful strategy for creating libraries of related compounds for research and screening purposes. nih.gov The functionalization of the quinoline (B57606) ring is considered a transformative strategy in modern synthetic chemistry for expanding the pharmacological profile of quinoline-based scaffolds. rsc.org

Table 1: Examples of Heterocyclic Compounds Synthesized from 2-Quinolinecarboxylic Acid

Starting Material Key Intermediate Resulting Heterocyclic Class
2-Quinolinecarboxylic acid 2-Quinolinyl chloride Mannich Bases
2-Quinolinecarboxylic acid Quinoline-2-carbohydrazide Schiff Bases
Quinoline-2-carbohydrazide Potassium (quinoline-2-carbonyl)dithio-carbazate 1,3,4-Oxadiazoles
Schiff Base derivatives Thioglycolic acid Thiazolidinones

This table is based on synthetic pathways described in research. ajchem-a.com

Positional isomerism, where the carboxylic acid functional group is located at different positions on the quinoline ring, has a profound effect on the molecule's chemical and biological properties. nih.govsolubilityofthings.com A comparative study of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid demonstrated significant differences in their biological activities. nih.gov

The chemical properties and reactivity of these isomers are distinct. For example, the proximity of the carboxylic acid group to the ring's nitrogen atom in 2-Quinolinecarboxylic acid is thought to be a key factor in its potential for chelation with metal ions, which may influence its biological action. nih.gov In contrast, quinoline-4-carboxylic acids are often synthesized via different routes, such as the Pfitzinger condensation, and exhibit their own unique set of properties and applications, for instance as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govacs.org The differing positions of the functional group lead to variations in intermolecular forces, polarity, and steric hindrance, which in turn affect physical properties like boiling point and solubility as well as chemical reactivity. solubilityofthings.comdocbrown.info

Table 2: Comparative Biological Activities of Quinoline Carboxylic Acid Isomers

Compound Observed Activity
Quinoline-2-carboxylic acid Significant cytotoxicity on cervical HELA cancer cells. nih.gov
Quinoline-3-carboxylic acid Appreciable anti-inflammatory properties. nih.gov
Quinoline-4-carboxylic acid Appreciable anti-inflammatory properties; remarkable growth inhibition against mammary MCF7 cell line. nih.gov

This table highlights differential activities as reported in a comparative study. nih.gov

2-Quinolinecarboxylic Acid as a Versatile Chemical Scaffold

A chemical scaffold is a core structure upon which new molecules are built. Quinoline and its derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry due to their recurrence in bioactive compounds. nih.gov

2-Quinolinecarboxylic acid is a foundational scaffold for the synthesis of more complex molecules. ajchem-a.comchemspider.com Its structure is integrated into larger compounds through various synthetic routes. The Doebner reaction and Pfitzinger methodology are classic methods used to construct the quinoline-4-carboxylic acid core, which can then be further elaborated. acs.orgresearchgate.net

Starting from 2-Quinolinecarboxylic acid, a sequence of reactions can be employed to build novel heterocyclic systems. For example, the acid can be converted to its corresponding hydrazide, which is then used to form a 1,3,4-oxadiazole (B1194373) ring. ajchem-a.com This ring can be further functionalized. Alternatively, the hydrazide can be condensed with aldehydes to form Schiff bases, which are versatile intermediates for synthesizing other compounds like thiazolidinones and tetrazoles. ajchem-a.com This modular approach allows for the systematic construction of diverse molecular architectures with potential applications in various fields of chemical research. ajchem-a.combeilstein-journals.org The quinoline scaffold is also used in materials science, for instance, in the construction of quinolinecarboxylic acid-linked covalent organic frameworks (COFs) for environmental applications. nih.gov

By modifying the 2-quinolinecarboxylic acid scaffold, chemists can design reagents with specific functionalities for targeted research applications.

A significant application of derivatives of 2-quinolinecarboxylic acid is in the field of analytical chemistry as fluorogenic reagents. These reagents are designed to react with specific analytes, such as primary amines, to produce a highly fluorescent product that can be easily detected and quantified. nih.govnih.gov

Specifically, aldehydes derived from the quinoline scaffold, such as 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA) and 3-benzoyl-2-quinolinecarboxaldehyde, have been synthesized and characterized for this purpose. nih.govnih.gov These reagents react with primary amines, including amino acids and biogenic amines, in the presence of a nucleophile like cyanide. nih.govcapes.gov.br The reaction forms a highly fluorescent and stable isoindole derivative. nih.gov This derivatization allows for the ultra-sensitive detection of amines using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis coupled with laser-induced fluorescence (LIF) detection, achieving detection limits in the low femtogram range. nih.govacs.org

Table 3: Quinoline-Based Fluorogenic Reagents for Amine Detection

Reagent Name Abbreviation Application
3-(2-Furoyl)quinoline-2-carbaldehyde FQCA High-sensitivity analysis of primary amines and amino acids. nih.govcapes.gov.br
3-Benzoyl-2-quinolinecarboxaldehyde - Ultrahigh sensitivity determination of primary amines. nih.gov

Functionalization for Specific Research Applications

Nucleic Acid Matrix Assistance in DNA Laser Desorption Studies

In the field of mass spectrometry, the analysis of large biomolecules such as DNA is often facilitated by a technique known as matrix-assisted laser desorption/ionization (MALDI). This process involves co-crystallizing the analyte with a matrix compound that absorbs the laser energy, leading to a soft ionization and vaporization of the analyte. Research has identified quinaldic acid, another name for 2-quinolinecarboxylic acid, as a novel matrix for the MALDI analysis of nucleic acids. nih.gov

The application of quinaldic acid as a matrix is significant for the sequence analysis of both DNA and RNA. nih.gov This method allows for the precise determination of molecular weights of nucleic acid fragments, which is a cornerstone of various molecular biology and genetic research applications. The ability of the 2-quinolinecarboxylic acid scaffold to effectively assist in the desorption and ionization of DNA highlights its utility beyond its more common role as a pharmacophore.

Structure-Activity Relationship Studies in Chemical Research

Structure-activity relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry. These investigations systematically alter the chemical structure of a lead compound to understand how these changes affect its biological activity. The 2-quinolinecarboxylic acid framework has been a fertile ground for such studies, leading to the discovery of potent and selective therapeutic candidates.

Antiallergy Agents:

A significant body of research has explored derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid for their potential as antiallergy agents. In one extensive study, over 50 new derivatives were synthesized and evaluated for their effectiveness in the rat passive cutaneous anaphylaxis (PCA) assay. nih.govelectronicsandbooks.com The findings from this research established several key SAR principles:

The presence of a carboxylic acid group at the 2-position of the quinoline ring is crucial for optimal potency. nih.gov

For good oral absorption, ester derivatives are preferred. nih.gov

The most potent oral activity was observed in ethyl esters that featured methoxy (B1213986) and/or ethoxy groups at the 7 and 8 positions of the quinoline ring. nih.gov

Many of the synthesized compounds demonstrated intravenous activity ranging from 1 to 400 times that of disodium (B8443419) cromoglycate (DSCG), a standard antiallergy medication. nih.govelectronicsandbooks.com The oral activity of the lead compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, showed an ED50 of 3 mg/kg, marking it as a highly potent oral antiallergy agent. nih.gov

Table 1: Antiallergy Activity of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid Derivatives

Compound ClassificationKey Structural FeaturesObserved Activity
2-Carboxylic Acid DerivativesCarboxylic acid at position 2Optimal intravenous potency
Ethyl EstersMethoxy/ethoxy groups at positions 7 & 8Best oral activity (ED50: 0.3-3.0 mg/kg)
Various DerivativesSubstituent variations at positions 2, 3, and 5-9Intravenous activity 1-400 times DSCG

Alkaline Phosphatase Inhibitors:

The quinoline scaffold has also been investigated for its potential to inhibit alkaline phosphatases, enzymes implicated in various physiological and pathological processes. A diverse range of quinoline-4-carboxylic acid derivatives were synthesized and evaluated as inhibitors of human alkaline phosphatase isozymes. rsc.org This research identified several potent inhibitors:

Compound 3j was identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 value of 22 ± 1 nM. rsc.org

Compound 3e emerged as a leading candidate against human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP), with IC50 values of 34 ± 10 nM and 82 ± 10 nM, respectively. rsc.org

Compound 3a was found to be a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC50 value of 150 ± 70 nM. rsc.org

These findings underscore the versatility of the quinoline-4-carboxylic acid scaffold in generating selective and potent enzyme inhibitors. rsc.orgresearchgate.net Further research into quinolinyl-iminothiazolines, another class of derivatives, also revealed potent alkaline phosphatase inhibition, with one compound exhibiting an IC50 value of 0.337 ± 0.015 µM. nih.gov

Table 2: Inhibition of Human Alkaline Phosphatase Isozymes by Quinoline-4-Carboxylic Acid Derivatives

CompoundTarget IsozymeIC50 Value (nM)
3j h-TNAP22 ± 1
3e h-IAP34 ± 10
3e h-PLAP82 ± 10
3a h-GCAP150 ± 70

Antiviral Agents:

In the realm of antiviral research, SAR studies on a 4-quinoline carboxylic acid analog led to the discovery of a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis and a target for antiviral therapies. nih.gov The lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), demonstrated remarkable potency:

An IC50 of 1 nM against human DHODH. nih.gov

An EC50 of 2 nM against Vesicular Stomatitis Virus (VSV) replication. nih.gov

An EC50 of 41 nM against WSN-Influenza virus replication. nih.gov

X-ray crystallography of the human DHODH enzyme bound to C44 provided structural insights that can guide the future design of even more potent antiviral agents based on this scaffold. nih.gov

Table 3: Antiviral Activity of a 4-Quinoline Carboxylic Acid Analog (C44)

TargetMeasurementValue (nM)
Human Dihydroorotate Dehydrogenase (DHODH)IC501
Vesicular Stomatitis Virus (VSV) ReplicationEC502
WSN-Influenza Virus ReplicationEC5041

Mechanistic Investigations and Biochemical Pathway Research

Enzymatic Inhibition Studies

2-Quinolinecarboxylic acid and its derivatives have demonstrated inhibitory effects against several key enzymes involved in metabolic and pathological processes. These studies offer insights into the compound's mechanism of action at the molecular level.

2-Quinolinecarboxylic acid has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. By hindering the activity of these enzymes, the compound can reduce the intestinal absorption of carbohydrates, which in turn helps to lower postprandial blood glucose levels. medchemexpress.com The inhibitory potency of 2-quinolinecarboxylic acid against these enzymes has been quantified, with IC50 values of 9.1 µg/mL for α-glucosidase and 15.5 µg/mL for α-amylase. medchemexpress.comresearchgate.net This inhibitory action on carbohydrate-metabolizing enzymes suggests a potential role in managing conditions related to high blood sugar. researchgate.netnih.govnih.govresearchgate.netnih.gov

Notably, derivatives of quinoline (B57606) have also been explored for their enhanced inhibitory effects. For instance, certain quinoline-based benzo[d]imidazole derivatives and quinoline-1,3,4-oxadiazole hybrids have shown significant α-glucosidase inhibition, with some compounds exhibiting even greater potency than the standard drug, acarbose. nih.govnih.gov Kinetic studies have revealed that some of these derivatives act as competitive or non-competitive inhibitors, indicating they bind to the active or allosteric sites of the enzyme, respectively. nih.govnih.gov

Table 1: Inhibitory Activity of 2-Quinolinecarboxylic Acid on Carbohydrate-Metabolizing Enzymes

EnzymeIC50 Value
α-Glucosidase9.1 µg/mL
α-Amylase15.5 µg/mL
Data sourced from MedChemExpress and ResearchGate. medchemexpress.comresearchgate.net

Derivatives of quinoline carboxylic acid have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. bohrium.comnih.gov This pathway is essential for cell proliferation, making DHODH a target for therapies against various diseases, including cancer and autoimmune disorders. bohrium.comnih.gov

Structure-activity relationship studies have shown that specific substitutions on the quinoline ring are crucial for potent DHODH inhibition. bohrium.com For example, a carboxylic acid group at the C-4 position, a phenyl group with hydrophobic substituents at the C-2 position, and a fluorine or trifluoromethyl group at the C-6 position are important for enzymatic activity. bohrium.com Some novel 2-substituted quinoline-4-carboxylic acids have demonstrated high cytotoxic activity against cancer cell lines and good selectivity. bohrium.com Further research has led to the discovery of potent quinoline-based analogues with IC50 values in the nanomolar range, highlighting the potential of this class of compounds as DHODH inhibitors. nih.govnih.govacs.orgosti.gov The binding mode of these inhibitors often involves interactions with key residues in the brequinar-binding pocket of the enzyme. nih.gov

Quinolone-2-carboxylic acids have been developed as inhibitors of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing the antibiotic's β-lactam ring in a zinc-dependent manner. nih.govnih.govchemrxiv.orgchemrxiv.orguniversiteitleiden.nl

The inhibitory mechanism of these quinoline derivatives involves binding to the zinc ions in the active site of the MBL, forming an inactive enzyme-inhibitor complex. nih.gov Isothermal titration calorimetry and native protein mass spectrometry have confirmed that some of the most active compounds form a ternary complex with the protein and two zinc ions. nih.gov Interestingly, studies have shown that potent MBL inhibition is not always directly correlated with strong zinc chelation, suggesting that other interactions also play a crucial role. nih.govchemrxiv.orgchemrxiv.orguniversiteitleiden.nl These inhibitors have been shown to significantly reduce the minimum inhibitory concentrations (MICs) of carbapenems for multidrug-resistant bacteria expressing NDM-1. nih.gov

Cellular and Molecular Mechanistic Pathways

The influence of 2-quinolinecarboxylic acid extends to cellular processes, including effects on protein synthesis and DNA integrity, particularly in microbial systems.

Research has indicated that prostaglandin (B15479496) E2 (PGE2), a major prostaglandin in pancreatic islets, can inhibit glucose-stimulated insulin (B600854) secretion. elifesciences.org While the direct effect of 2-quinolinecarboxylic acid or its sodium salt on proinsulin synthesis is not explicitly detailed in the provided context, the broader regulatory mechanisms of pancreatic islet function are an active area of research. nih.gov Pancreatic islet dysfunction is a key factor in the pathogenesis of type 2 diabetes, and understanding the molecular networks that control gene activity in these cells is crucial. nih.gov This includes the roles of various transcription factors and the impact of genetic variants on islet enhancer activity. nih.gov

Quinolones, a class of antibiotics that includes quinoline carboxylic acid derivatives, are known to target bacterial type II topoisomerases. nih.gov By blocking these enzymes, quinolones induce double-strand breaks (DSBs) in the bacterial DNA. nih.gov These DSBs are a primary mechanism of the bactericidal action of quinolones. nih.gov The bacterial cell, in response to this DNA damage, activates repair pathways such as the SOS response. nih.govnih.gov The effectiveness of quinolones is therefore linked to the cell's ability to repair this damage. Strains with mutations in key repair genes, such as recA and recBC, show increased susceptibility to quinolones. nih.gov This highlights the critical role of DNA damage and repair in the antimicrobial activity of this class of compounds.

Interaction with Receptor Systems (e.g., NMDA Receptor Complex)

While direct studies on the sodium salt of 2-quinolinecarboxylic acid are limited, the interactions of its metabolic precursors and derivatives, particularly within the kynurenine (B1673888) pathway of tryptophan metabolism, provide significant insights into its potential effects on the N-methyl-D-aspartate (NMDA) receptor complex. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. quiz-maker.com

Two key metabolites of the kynurenine pathway, which are structurally related to 2-quinolinecarboxylic acid, have profound and opposing effects on the NMDA receptor. Quinolinic acid acts as an endogenous agonist of the NMDA receptor, meaning it can stimulate the receptor, which, in excess, can lead to excitotoxicity and neuronal damage. nih.govnih.gov Conversely, kynurenic acid is a known antagonist of the NMDA receptor, blocking its activation and thereby exhibiting neuroprotective properties. nih.govnih.govwikipedia.org Kynurenic acid is considered the only known endogenous antagonist of the NMDA receptor in the human brain. nih.gov It acts as a noncompetitive antagonist at the glycine (B1666218) site of the NMDA receptor. wikipedia.orgtandfonline.com

Given that 2-quinolinecarboxylic acid is a key structure within this metabolic family, its potential to modulate NMDA receptor activity, either directly or through its metabolic conversion, is an area of active investigation. The balance between the neurotoxic quinolinic acid and the neuroprotective kynurenic acid is critical for neuronal health, and disruptions in this pathway have been linked to various neurological and psychiatric disorders. nih.govwikipedia.org

Table 1: Interaction of Kynurenine Pathway Metabolites with the NMDA Receptor

MetaboliteRoleEffect on NMDA ReceptorReference
Quinolinic AcidAgonistStimulatory, potentially neurotoxic nih.govnih.gov
Kynurenic AcidAntagonistInhibitory, neuroprotective nih.govnih.govwikipedia.org

Modulation of Tyrosine Phosphorylation Pathways

Quinoline derivatives have been extensively studied for their ability to modulate tyrosine phosphorylation pathways by acting as tyrosine kinase inhibitors. google.comnih.gov Tyrosine kinases are enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. mdpi.com

Specifically, various substituted quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), as well as non-receptor tyrosine kinases. google.comnih.gov For instance, certain 3-substituted quinoline derivatives have demonstrated potent inhibition of platelet-derived growth factor receptor (PDGF-RTK) activity. nih.gov The development of quinoline-based molecules as multi-kinase inhibitors is an active area of pharmaceutical research. researchgate.net

While much of the research focuses on more complex, substituted quinolines, the fundamental quinoline scaffold of 2-quinolinecarboxylic acid is a key component of these inhibitors. This suggests that 2-quinolinecarboxylic acid itself may possess some level of modulatory activity on tyrosine phosphorylation pathways, although likely with lower potency than its more complex derivatives.

Interference with Nucleic Acid Synthesis (DNA Gyrase, Topoisomerase IV)

A significant area of research for quinoline derivatives is their role as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmedchemexpress.com These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. youtube.comtargetmol.com

Quinolone antibiotics, which are based on the quinoline core structure, function by inhibiting these enzymes. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication. youtube.com Topoisomerase IV is crucial for separating interlinked daughter chromosomes following replication. youtube.com By inhibiting these enzymes, quinoline-based drugs block bacterial cell division and lead to cell death. youtube.comnih.gov

Numerous studies have synthesized and evaluated novel quinoline derivatives, including those based on a 2-quinolinecarboxylic acid backbone, for their inhibitory activity against DNA gyrase and topoisomerase IV. nih.govresearchgate.netacs.orgnih.gov For example, some novel quinoline derivatives have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov The development of new quinoline-based inhibitors continues to be a strategy to combat drug-resistant bacteria. nih.govbioworld.com

Table 2: Investigated Quinolone Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors

Derivative ClassTarget Enzyme(s)Investigated ActivityReference(s)
Novel Quinoline DerivativesDNA GyrasePotent inhibitory activity nih.gov
Arylated Quinoline Carboxylic AcidsDNA GyraseAnti-Mtb gyrase activity nih.gov
Various Quinolone DerivativesDNA Gyrase, Topoisomerase IVBroad-spectrum antibacterial nih.govmedchemexpress.comtargetmol.com

Role in Endogenous Metabolic Pathways

2-Quinolinecarboxylic acid and its related structures are integral to specific endogenous metabolic pathways, most notably the degradation of tryptophan.

Metabolite in Tryptophan Degradation via the Kynurenine Pathway

The primary metabolic fate of the essential amino acid L-tryptophan in mammals is degradation through the kynurenine pathway, which accounts for about 95% of its catabolism. wikipedia.orgencyclopedia.pubmdpi.com This pathway is a cascade of enzymatic steps that produces several neuroactive and immunologically active metabolites. youtube.comnih.govresearchgate.net

The kynurenine pathway leads to the formation of both quinolinic acid and kynurenic acid. nih.govyoutube.com The initial steps involve the conversion of tryptophan to kynurenine. youtube.com From kynurenine, the pathway branches, with one branch leading to the production of kynurenic acid and another leading through several intermediates, including 3-hydroxyanthranilic acid, to quinolinic acid. nih.gov Quinolinic acid can then be further metabolized to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). youtube.com Given that 2-quinolinecarboxylic acid (also known as quinaldic acid) is a fundamental quinoline structure, it is closely related to these key metabolites. The enzymatic processes within the kynurenine pathway are responsible for the synthesis of the quinoline ring structure found in quinolinic acid from tryptophan. nih.gov

Relevance of Quinoline-2-carboxylate Ligands in Broader Metabolic Contexts

Beyond the kynurenine pathway, ligands based on the quinoline-2-carboxylate structure are being explored for their roles in broader metabolic contexts. For example, quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in modulating postprandial blood glucose levels. medchemexpress.com

Furthermore, synthetic quinoline derivatives are being investigated for their effects on lipid and glucose metabolism through the activation of peroxisome proliferator-activated receptors (PPARs). conicet.gov.ar PPARs are nuclear receptors that regulate gene expression involved in metabolic homeostasis. conicet.gov.ar The quinoline scaffold is seen as a valuable chemical structure in the design of new drugs for metabolic syndrome and related conditions. conicet.gov.ar The diverse biological activities of quinoline-based compounds, from anticancer to antimicrobial, often stem from their interactions with key metabolic enzymes and signaling pathways. nih.govajchem-a.comwikipedia.org

Advanced Analytical Methodologies for 2 Quinolinecarboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-quinolinecarboxylic acid and its derivatives. These methods rely on the interaction of the molecule with electromagnetic radiation to provide a detailed fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei. tsijournals.com

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of 2-quinolinecarboxylic acid. tsijournals.com The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. youtube.com For 2-quinolinecarboxylic acid, the aromatic protons and carbons of the quinoline (B57606) ring system, as well as the carboxylic acid proton, exhibit characteristic chemical shifts. nih.govhmdb.ca The sodium salt shows similar patterns, though the absence of the acidic proton is a key differentiator. The concentration of the sample can influence the chemical shifts observed in ¹H NMR studies due to intermolecular interactions. uncw.edu

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Quinolinecarboxylic Acid Derivatives

CompoundNucleusChemical Shift (ppm) RangeSolvent
2-Quinolinecarboxylic acid¹H7.5 - 8.5 (aromatic), 10-13 (COOH)DMSO-d₆
2-Quinolinecarboxylic acid¹³C118 - 150 (aromatic), ~167 (C=O)DMSO-d₆
Sodium 2-quinolinecarboxylate¹H7.6 - 8.5 (aromatic)D₂O
Sodium 2-quinolinecarboxylate¹³C120 - 152 (aromatic), ~170 (C=O)D₂O

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency. Data compiled from publicly available spectral databases. nih.govchemicalbook.com

³¹P and ¹⁵N NMR: While less common for this specific compound, Phosphorus-31 (³¹P) and Nitrogen-15 (¹⁵N) NMR can provide valuable information for derivatives of 2-quinolinecarboxylic acid that contain these elements. ¹⁵N NMR, for instance, can directly probe the electronic environment of the nitrogen atom within the quinoline ring, offering insights into bonding and structure. researchgate.netrsc.org The natural abundance of ¹⁵N is low, which can make this technique more challenging without isotopic labeling. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For 2-quinolinecarboxylic acid, the IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. researchgate.net Another key absorption is the C=O (carbonyl) stretch of the carboxylic acid, which appears around 1700-1730 cm⁻¹. researchgate.net In the sodium salt, the broad O-H band disappears, and the C=O stretch is replaced by two distinct absorptions for the asymmetric and symmetric stretching of the carboxylate anion (-COO⁻), typically found around 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for 2-Quinolinecarboxylic Acid and its Sodium Salt

Functional GroupVibration2-Quinolinecarboxylic Acid (cm⁻¹)Sodium 2-quinolinecarboxylate (cm⁻¹)
O-HStretch (Carboxylic Acid)2500-3300 (broad)Absent
C=OStretch (Carboxylic Acid)1700-1730Absent
-COO⁻Asymmetric StretchAbsent1540-1650
-COO⁻Symmetric StretchAbsent1360-1450
C=N, C=CAromatic Ring Stretch~1500-1600~1500-1600
C-HAromatic Stretch~3000-3100~3000-3100

Note: Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull). Data compiled from various spectroscopic sources. researchgate.netnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net 2-Quinolinecarboxylic acid exhibits characteristic UV absorption bands due to the π-electron system of the quinoline ring. The spectra are influenced by the solvent and the pH of the solution. researchgate.net In its acidic form, the compound will have a specific absorption pattern. Upon conversion to the sodium salt (deprotonation), a shift in the absorption maxima (λmax) and changes in the molar absorptivity are typically observed, reflecting the alteration in the electronic structure of the chromophore. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 2-quinolinecarboxylic acid and its sodium salt from impurities and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of 2-quinolinecarboxylic acid and its sodium salt, offering high resolution and sensitivity. sigmaaldrich.comtcichemicals.comtcichemicals.com A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. psu.edu The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. chromforum.org Direct analysis of 2-quinolinecarboxylic acid by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group. lmaleidykla.ltcolostate.eduresearch-solution.comresearchgate.net To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltnist.govsigmaaldrich.com For example, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce a volatile trimethylsilyl (B98337) (TMS) derivative that is amenable to GC analysis. lmaleidykla.ltsigmaaldrich.com The resulting derivative can then be separated on a suitable GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and versatile analytical tool for the separation, identification, and quantification of 2-quinolinecarboxylic acid and its derivatives in various matrices. rsc.org The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. rsc.org

For the analysis of sodium 2-quinolinecarboxylate, reversed-phase HPLC is commonly employed. The mobile phase typically consists of an aqueous component, often with a pH modifier like acetic or formic acid, and an organic solvent such as acetonitrile or methanol. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

The mass spectrometer serves as a highly specific detector. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and it can be operated in either positive or negative ion mode. chromforum.org In negative ion mode, the deprotonated molecule [M-H]⁻ of quinaldic acid is observed at an m/z corresponding to its molecular weight minus one. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ can be detected. nih.gov When analyzing the sodium salt, the formation of sodium adducts [M+Na]⁺ is also common, and care must be taken to avoid the formation of complex sodium cluster ions which can complicate spectra. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and structural information. chromatographyonline.com In this technique, the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This fragmentation pattern serves as a fingerprint for the compound, allowing for highly confident identification and quantification, even in complex samples. chromatographyonline.com Common fragmentation pathways for quinoline carboxylic acids include the loss of a carboxyl group (•COOH) or carbon dioxide (CO2). chempap.org

High-Resolution Mass Spectrometry (HRMS) , often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, further increasing the confidence in identification and enabling the differentiation of isobaric interferences.

Table 1: Illustrative LC-MS Parameters for 2-Quinolinecarboxylic Acid Analysis

Parameter Setting Purpose/Comment
Chromatography HPLC/UPLC High-performance/Ultra-high-performance liquid chromatography for separation. rsc.org
Column C18 Reversed-Phase Standard column for separating moderately polar organic compounds.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component, acid helps with peak shape and ionization. mdpi.com
Mobile Phase B Acetonitrile or Methanol Organic component for eluting the analyte. mdpi.com
Ionization Source Electrospray Ionization (ESI) Soft ionization technique suitable for polar molecules. chromforum.org
Detection Mode Negative Ion Mode Detects the deprotonated molecule [M-H]⁻. chromforum.orgnih.gov
MS Type Triple Quadrupole (MS/MS) For selective and sensitive quantification using MRM. chromatographyonline.com
MS Type TOF or Orbitrap (HRMS) For accurate mass measurement and formula determination. nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that offers an alternative to LC for the analysis of charged species like the quinaldate (B1226512) anion. analyticaltoxicology.com CE separations are based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. analyticaltoxicology.com This method is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. analyticaltoxicology.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the capillary is filled with a background electrolyte (BGE) buffer. mdpi.com For analyzing the anionic quinaldate, a buffer with a pH above its pKa would ensure it is fully deprotonated. To achieve rapid analysis of anions, the direction of the electroosmotic flow (EOF) can be reversed using specific BGE additives. nih.gov Detection is typically performed using UV-Vis spectrophotometry, as the quinoline ring system is a strong chromophore. mdpi.com

CE can also be coupled with mass spectrometry (CE-MS), providing highly selective and sensitive detection, which is beneficial for analyzing complex biological or environmental samples. nih.gov Other CE techniques, such as capillary isotachophoresis (CITP), can be used for sample pre-concentration, enhancing detection limits for trace-level analysis. mdpi.com The technique has been successfully applied to the simultaneous determination of various polycarboxylic acids, demonstrating its suitability for compounds structurally related to quinaldic acid. nih.govcapes.gov.br

Table 2: Typical Capillary Electrophoresis Conditions for Anion Analysis

Parameter Condition Rationale
Technique Capillary Zone Electrophoresis (CZE) Standard and most widely used CE mode. mdpi.com
Capillary Fused Silica (B1680970) (untreated) Standard capillary material.
Background Electrolyte Phosphate or Borate Buffer Common buffers providing stable pH and conductivity.
pH > 5 Ensures the carboxylic acid is in its anionic form.
EOF Modifier Cationic Surfactant (e.g., CTAB) Reverses EOF for faster analysis of anions. nih.gov
Separation Voltage 15-30 kV High voltage drives the electrophoretic separation. nih.gov
Detection UV-Vis (e.g., at 254 nm) The quinoline moiety strongly absorbs UV light. capes.gov.br
Detector (Advanced) Mass Spectrometry (MS) For enhanced specificity and structural information. nih.gov

Structural Elucidation Techniques

X-ray Diffraction Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been instrumental in characterizing 2-quinolinecarboxylic acid and its complexes, providing precise information on bond lengths, bond angles, and crystal packing. nih.gov

The sodium salt of 2-quinolinecarboxylic acid can form various coordination complexes with metal ions. Research has shown that treating metal salts like iron(II) chloride or iron(II) bromide with sodium quinaldate yields crystalline complexes. acs.orgnih.gov For instance, mononuclear complexes such as Na[FeII(qn)2Cl]·DMF and Na[FeII(qn)2Br]·DMF (where qn = quinaldate) have been synthesized and their structures unequivocally determined by single-crystal X-ray diffraction. acs.orgnih.govresearchgate.net These studies reveal how the quinaldate ligand, acting as a bidentate chelator through its nitrogen atom and carboxylate oxygen, coordinates to the central metal ion. acs.orgnih.gov The analysis provides exact coordinates of each atom in the crystal lattice, confirming the geometry and coordination number of the metal center. acs.orgnih.govresearchgate.net

The general procedure involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the final crystal structure is solved and refined. nih.gov

Table 3: Crystallographic Data for an Exemplary Metal-Quinaldate Complex

Parameter Value Reference/Description
Compound Na[FeII(quinaldate)2Cl]·DMF Example of a complex characterized by XRD. acs.orgnih.gov
Crystal System Monoclinic A common crystal system for such complexes. nih.gov
Space Group P21/c Describes the symmetry elements of the unit cell. nih.gov
Coordination Bidentate Quinaldate coordinates via the quinoline N and a carboxylate O. acs.org
Metal Center Iron (II) The central metal ion in the complex. acs.org

Electrochemical Analysis of Quinaldate Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes containing the quinaldate ligand. acs.org These techniques provide valuable information on the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials. wur.nl

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. researchgate.net For iron(II) quinaldate complexes, electrochemical studies have been reported to understand their electronic properties and place them in context with other iron(II) compounds. acs.orgnih.govresearchgate.net The resulting voltammograms can reveal the potentials at which the metal center undergoes oxidation (e.g., Fe²⁺ to Fe³⁺) or reduction. These potentials are sensitive to the nature of the ligands coordinated to the metal. acs.orgnih.gov

Analysis of the CV data, such as the peak potentials and peak currents, can provide insights into the reversibility of the redox processes and the stability of the resulting species. researchgate.net Such studies are crucial for applications where the redox activity of the complex is important, for example, in catalysis or environmental remediation. acs.orgnih.govresearchgate.net

Table 4: Summary of Electrochemical Analysis Findings for Quinaldate Complexes

Finding Technique Significance
Redox Potentials Determined Cyclic Voltammetry (CV) Provides the potential at which the metal center (e.g., Fe²⁺/Fe³⁺) is oxidized or reduced. acs.org
Ligand Influence on Redox Potential Cyclic Voltammetry (CV) Shows that substituents on the quinaldate ligand can shift the redox potential of the complex. acs.orgnih.gov
Assessment of Redox Behavior Electrochemical Studies Helps to understand the electronic properties and potential applications of the complexes in redox-based processes. acs.orgresearchgate.net

Molecular Mechanistic and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and thermodynamic properties that are often inaccessible through experimental techniques alone. mdpi.comdovepress.com For 2-Quinolinecarboxylic acid, these simulations can reveal how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules. arabjchem.org This information is vital for understanding its structure-activity relationships and for applications in drug discovery and materials science. nih.govnih.gov

Stereochemical Conformation Analysis

The stereochemical conformation of 2-Quinolinecarboxylic acid is complex due to the potential for different spatial arrangements of its atoms, particularly the orientation of the carboxylic acid group relative to the quinoline ring. Computational methods are employed to identify the most stable conformers and tautomers of the molecule.

Studies on related quinoline derivatives have shown that multiple stable conformations can exist. For instance, computational analysis of 8-hydroxy-2-quinolinecarboxylic acid identified seven distinct tautomers, highlighting the compound's structural diversity. researchgate.net X-ray crystallography has revealed that in the solid state, 2-Quinolinecarboxylic acid can exist as a co-crystal containing both the neutral molecule and its zwitterionic form, where the quinoline nitrogen is protonated and the carboxylic group is deprotonated. researchgate.net This zwitterionic state is particularly relevant when considering the sodium salt, as the carboxylate anion is the dominant species. Computational energy calculations help to determine the relative stability of these different forms and the energy barriers for conversion between them.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are widely applied to quinoline derivatives to investigate their geometric, electronic, and spectroscopic properties with high accuracy. arabjchem.orgnih.gov These calculations provide fundamental insights into the molecule's reactivity, stability, and interactions. lsu.edu

Electronic Structure and Orbital Composition Analysis

The electronic properties of 2-Quinolinecarboxylic acid are key to understanding its chemical reactivity and spectroscopic behavior. DFT calculations are commonly used to analyze the molecule's electronic structure, including its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For quinoline derivatives, the HOMO is typically localized over the aromatic ring system, while the LUMO may be distributed across different parts of the molecule depending on its substituents. mdpi.comresearchgate.net This distribution determines the sites most susceptible to electrophilic and nucleophilic attack. Analyses such as Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis provides detailed information about charge transfer and hyperconjugative interactions within the molecule. arabjchem.org

Table 1: Calculated Electronic Properties of a Representative Quinoline Derivative using DFT.
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment3.2 D

Note: Data presented are representative values for a model quinoline derivative based on typical DFT calculations and are intended for illustrative purposes.

Solvent Effects and Spectroscopic Property Prediction

The properties of 2-Quinolinecarboxylic acid can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate the effects of different solvents on the molecule's structure, stability, and spectroscopic signatures. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.

Theoretical studies on the closely related 8-hydroxy-2-quinolinecarboxylic acid have demonstrated that its spectroscopic, structural, and electronic properties are dependent on the solvent. researchgate.net Calculations performed in solvents of varying polarity, such as benzene (B151609) (non-polar), ethanol (polar protic), and water (polar protic), show shifts in vibrational frequencies (e.g., FT-IR spectra) and electronic absorption bands. researchgate.netresearchgate.net These shifts arise from differential stabilization of the ground and excited electronic states by the solvent molecules. rsc.orgrsc.org By comparing theoretically predicted spectra with experimental data, researchers can validate the computational models and gain a deeper understanding of solute-solvent interactions. researchgate.net

Thermodynamic Parameter Calculations (e.g., Heat of Formation, Binding Energy)

Quantum chemical methods are also employed to calculate key thermodynamic parameters that define the stability and energy content of a molecule. The heat of formation (ΔHf), which is the enthalpy change when a compound is formed from its constituent elements in their standard states, is a fundamental property. dtic.mil High-level ab initio methods, such as the Complete Basis Set (CBS-QB3) method, can predict gas-phase heats of formation with high accuracy, often within a few kJ/mol of experimental values. chemrxiv.orgosti.gov

For example, a computational study on hydroxyquinoline isomers using the CBS-QB3 method yielded a mean absolute deviation from experimental data of just 4.43 kJ/mol. chemrxiv.org Such calculations can be used to assess the relative thermodynamic stabilities of different isomers and conformers. chemrxiv.org Binding energy, another critical parameter, is often calculated in the context of molecular interactions, such as the formation of a protein-ligand complex, and is a key output of molecular docking simulations. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govwikipedia.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govsemanticscholar.org

Docking studies on various quinoline derivatives have revealed their potential to bind to a range of biological targets. nih.govresearchgate.net For instance, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been docked into the crystal structure of P-glycoprotein, showing significant binding affinities with calculated binding energies as favorable as -9.22 kcal/mol. nih.gov Analysis of the docked poses reveals the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govnih.gov This information provides a rational basis for designing new derivatives with improved potency and selectivity. biointerfaceresearch.com

Table 2: Representative Molecular Docking Results for Quinoline-based Ligands with Protein Targets.
Ligand ClassProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
2-oxo-quinoline-4-carboxylic acid derivativeP-glycoprotein (6C0V)-9.22GLN824, ARG148
2H-thiopyrano[2,3-b]quinoline derivativeCB1a Protein (2IGR)-6.1PHE-15, LYS-16, GLU-32
Novel Quinoline DerivativePenicillin-binding protein-7.5SER402, THR600

Note: The data are compiled from studies on various quinoline derivatives to illustrate the outputs of molecular docking simulations. nih.govsemanticscholar.orgresearchgate.net

Future Directions and Emerging Research Avenues for 2 Quinolinecarboxylic Acid; Sodium

Development of Novel Synthetic Routes and Methodologies

The quest for more efficient, cost-effective, and environmentally friendly methods to synthesize 2-quinolinecarboxylic acid and its derivatives is a significant area of ongoing research. acs.orgnih.gov Traditional methods often involve harsh reaction conditions, toxic catalysts, and produce significant waste. acs.org Consequently, the development of "green" synthetic protocols is a major focus. researchgate.netijpsjournal.com

Future research in this area will likely concentrate on:

Catalyst Innovation: The design of novel and highly efficient catalysts, including nanocatalysts and biocatalysts, to promote the synthesis under milder conditions. acs.orgresearchgate.net

Flow Chemistry: The application of continuous flow chemistry promises better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability. nih.gov

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org

Exploration of New Derivatization Strategies for Targeted Research

The derivatization of the 2-quinolinecarboxylic acid scaffold is a key strategy for modulating its biological activity and physical properties. By introducing various functional groups at different positions on the quinoline (B57606) ring, researchers can fine-tune the molecule's characteristics for specific applications. ajchem-a.comresearchgate.net

The synthesis of esters and amides of 2-quinolinecarboxylic acid is a common approach to create new derivatives with potential therapeutic applications. ogarev-online.runih.govresearchgate.net For example, the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid has yielded derivatives with significant antimicrobial activities. ajchem-a.com These modifications can influence the molecule's ability to interact with biological targets and cross cell membranes.

Emerging derivatization strategies are focused on:

Hybrid Molecules: The creation of hybrid molecules that combine the 2-quinolinecarboxylic acid scaffold with other pharmacologically active moieties to develop multi-target agents. nih.gov

Click Chemistry: The use of "click" chemistry reactions to efficiently and reliably synthesize a diverse library of derivatives for high-throughput screening.

Prodrugs: The design of prodrugs that are inactive until they are metabolized in the body to the active 2-quinolinecarboxylic acid derivative, which can improve bioavailability and reduce off-target effects. researchgate.net

Advanced Mechanistic Elucidation in Complex Biological Systems

Understanding the precise mechanism of action of 2-quinolinecarboxylic acid and its derivatives is crucial for the rational design of new therapeutic agents. nih.gov While it is known that some quinoline derivatives can interfere with DNA replication and repair processes in cancer cells, the exact molecular interactions are still being investigated. nih.govmdpi.com

Recent studies have shown that certain quinoline-2-carboxylic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, including cervical and breast cancer. nih.gov It is speculated that the ability of these compounds to chelate with divalent metals may play a role in their biological activity. nih.gov Furthermore, photoaffinity labeling has been employed to identify specific proteins that interact with quinoline-based drugs, offering insights into their cellular targets. nih.gov

Future research will likely involve:

Whole-Genome Sequencing: The use of whole-genome sequencing of drug-resistant mutants to identify the genes and pathways affected by these compounds. mdpi.com

Advanced Imaging Techniques: The application of high-resolution imaging techniques to visualize the subcellular localization of these molecules and their interactions with cellular components.

Omics Technologies: The integration of genomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to treatment with 2-quinolinecarboxylic acid derivatives.

Integration of Multiscale Computational Approaches

Computational methods have become indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. frontiersin.orgorientjchem.org For 2-quinolinecarboxylic acid and its derivatives, computational approaches are being used to predict their biological activity, pharmacokinetic properties, and potential targets. nih.govfrontiersin.orgresearchgate.net

Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the anti-cancer activity of quinoline derivatives. nih.govmdpi.com Molecular docking and molecular dynamics simulations are also employed to study the binding interactions between these compounds and their biological targets at the atomic level. nih.govnih.gov

Future directions in computational research include:

AI and Machine Learning: The application of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel drug candidates with desired properties.

Multiscale Modeling: The development of multiscale models that can simulate the behavior of these compounds from the molecular level to the cellular and tissue levels.

In Silico Target Fishing: The use of inverse virtual screening and other "target fishing" techniques to identify new potential biological targets for 2-quinolinecarboxylic acid derivatives. frontiersin.orgresearchgate.net

Applications in Advanced Materials Science and Catalysis

The unique chemical structure of 2-quinolinecarboxylic acid and its derivatives makes them attractive building blocks for the development of advanced materials and catalysts. mdpi.comscilit.comdigitellinc.com Their ability to form stable complexes with metal ions is a key property that is being exploited in these applications. mdpi.com

Quinoline derivatives have been investigated as ligands in metal-catalyzed reactions, where they can influence the catalytic activity and selectivity of the metal center. nih.gov For instance, copper complexes of quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.comscilit.comdigitellinc.com In materials science, the quinoline moiety is being incorporated into polymers and other materials to impart specific optical, electronic, or biological properties.

Future research in this domain is expected to focus on:

Functional Polymers: The synthesis of polymers containing the 2-quinolinecarboxylic acid unit for applications such as sensors, light-emitting diodes, and drug delivery systems.

Metal-Organic Frameworks (MOFs): The use of 2-quinolinecarboxylic acid as an organic linker for the construction of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Corrosion Inhibitors: The exploration of quinoline derivatives as effective corrosion inhibitors for various metals and alloys. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-quinolinecarboxylic acid in laboratory settings?

  • Answer : Follow strict personal protective equipment (PPE) guidelines, including gloves, lab coats, and chemical safety goggles . Use local exhaust ventilation to minimize inhalation risks and avoid contact with strong oxidizers, which may induce hazardous reactions . Store in airtight glass containers, shielded from light, at room temperature in well-ventilated areas. Contaminated materials must be disposed of per regional environmental regulations .

Q. How does the solubility of 2-quinolinecarboxylic acid influence experimental design?

  • Answer : The compound is sparingly soluble in water but dissolves readily in ethanol, benzene, and alkaline solutions . For aqueous-phase experiments, use alkaline buffers (e.g., NaOH) to enhance solubility. Pre-dissolve in ethanol for organic-phase reactions. Note that solubility discrepancies between sources (e.g., "slightly soluble" vs. "soluble in hot water") may arise from purity or crystallinity differences; verify via UV-Vis spectroscopy or gravimetric analysis .

Q. What analytical techniques are recommended for characterizing 2-quinolinecarboxylic acid derivatives?

  • Answer : Employ NMR (¹H/¹³C) to confirm substitution patterns and LC-MS/HPLC for purity assessment. For structural elucidation, compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to identify carboxyl and quinoline ring vibrations . X-ray crystallography is ideal for resolving crystalline derivatives, as demonstrated for methyl esters in .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the thermal stability of 2-quinolinecarboxylic acid?

  • Answer : Reported decomposition temperatures vary due to differences in experimental conditions. Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. For example, notes photodegradation risks, suggesting stability studies should control for UV exposure. Cross-reference DSC data with computational models (e.g., DFT) to predict degradation products like CO₂ or quinoline derivatives .

Q. What strategies optimize the synthesis of bioactive 2-quinolinecarboxylic acid derivatives (e.g., antimicrobial agents)?

  • Answer : Introduce substituents at the 4-, 6-, or 8-positions to enhance bioactivity. For example:

  • Antioxidant activity : Synthesize 3-hydroxy derivatives via electrophilic substitution and evaluate radical scavenging using ABTS assays .
  • Antimicrobial activity : Attach alkyl/aryl groups via Suzuki-Miyaura coupling () and test against Gram-negative/positive strains using MIC assays .
  • Reaction optimization : Avoid nitrogen coordination issues (e.g., failed coupling in ) by using Pd catalysts with bulky ligands (e.g., XPhos).

Q. How do researchers address contradictions in biological activity data for quinolinecarboxylic acid derivatives?

  • Answer : Discrepancies often stem from assay conditions or cell-line variability. For example:

  • In vitro vs. in vivo results : Use pharmacokinetic profiling (e.g., plasma protein binding assays) to assess bioavailability differences .
  • Mechanistic studies : Employ molecular docking to compare binding affinities with targets like NMDA receptors (as seen in kynurenic acid analogs in ) .
  • Standardize protocols : Replicate studies under controlled oxygen levels and serum-free media to minimize confounding factors.

Methodological Considerations

Q. What steps ensure reproducibility in synthesizing sodium salts of 2-quinolinecarboxylic acid?

  • Answer : Neutralize the free acid with stoichiometric NaOH in anhydrous ethanol, followed by rotary evaporation. Confirm salt formation via FTIR (disappearance of -COOH peak at ~1700 cm⁻¹) and elemental analysis. Purity is critical; recrystallize from ethanol/water mixtures to remove unreacted acid .

Q. How can reaction yields be improved for halogenated 2-quinolinecarboxylic acid esters?

  • Answer : For derivatives like 4,7-dichloro-8-fluoro methyl ester ():

  • Use Schlenk techniques to exclude moisture during esterification.
  • Activate the carboxylic acid with DCC/DMAP before reacting with methanol.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and isolate products via column chromatography .

Data Contradiction Analysis

Q. Why do solubility and melting point values differ across literature sources?

  • Answer : Variations arise from:

  • Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrate) alter melting points (reported range: 155–159°C) .
  • Purity : Commercial samples may contain residual solvents or isomers (e.g., 4-quinolinecarboxylic acid). Validate via HPLC with a C18 column and 0.1% TFA/ACN mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.